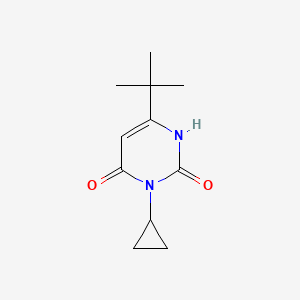
4-(氯甲基)-3-异丁基-1H-吡唑
描述
Chemical compounds like “4-(chloromethyl)-3-isobutyl-1H-pyrazole” belong to a class of organic compounds known as halogenated hydrocarbons . These compounds contain a halogen atom (like chlorine) attached to a carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a halogenating agent with a precursor molecule . For example, chloromethane can be produced by treating methanol with hydrochloric acid .Molecular Structure Analysis
The molecular structure of a compound like “4-(chloromethyl)-3-isobutyl-1H-pyrazole” would likely involve a pyrazole ring (a five-membered ring with two nitrogen atoms), an isobutyl group (a four-carbon branch), and a chloromethyl group (a one-carbon branch with a chlorine atom) .Chemical Reactions Analysis
The chemical reactions involving halogenated hydrocarbons can be quite diverse, depending on the other functional groups present in the molecule. For instance, the chlorine atom in the chloromethyl group can be replaced by a nucleophile in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound depend on its molecular structure. For instance, chloromethyl compounds are usually colorless and have a faint, sweet odor . They can also be reactive due to the presence of the halogen .科学研究应用
有机合成和中间体应用
包括所讨论的这种化合物在内的吡唑衍生物在合成各种药理活性化合物和材料中起着关键的中间体作用。例如,Ogurtsov和Rakitin(2021年)展示了4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶作为合成具有潜在药理作用的二取代1-甲基-1H-吡唑并[3,4-d]嘧啶的中间体的实用性(Ogurtsov & Rakitin, 2021)。这些中间体在开发具有治疗潜力的化合物方面起着关键作用。
催化和材料科学
吡唑衍生物已被探索其在催化和材料科学中的作用。含有4-(烷基)吡唑的银(I)配合物的合成展示了它们在形成具有独特电子结构并具有催化反应潜力的材料中的应用,例如Suzuki-Miyaura偶联反应,表明它们在材料科学和催化中的多功能性(Reger et al., 2003)。
药理潜力
对3-取代吡唑衍生物的研究揭示了它们作为肝醇脱氢酶抑制剂的潜力,这是酒精代谢中的关键酶。尽管与"4-(氯甲基)-3-异丁基-1H-吡唑"不直接相关,但这些研究强调了吡唑衍生物在抑制酶活性和潜在调节代谢途径方面的广泛药理相关性(Fries et al., 1979)。
防腐蚀性能
已经研究了吡唑衍生物在酸性环境中对钢表面的防腐蚀性能。研究表明,这些化合物可以显著抑制腐蚀,在工业过程和材料保护中具有潜在应用。例如,通过电化学研究展示了吡唑衍生物在腐蚀抑制方面的有效性,突显了它们作为金属表面保护剂的潜力(El Arrouji et al., 2020)。
作用机制
- ALS-8112, a parent molecule of ALS-8176 (a nucleoside analog prodrug), inhibits respiratory syncytial virus (RSV) replication. ALS-8112 specifically targets the viral RNA polymerase .
Target of Action
Mode of Action
安全和危害
未来方向
生化分析
Biochemical Properties
4-(chloromethyl)-3-isobutyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . Additionally, 4-(chloromethyl)-3-isobutyl-1H-pyrazole can bind to specific proteins, influencing their activity and stability. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow the compound to modulate the function of target biomolecules effectively.
Cellular Effects
The effects of 4-(chloromethyl)-3-isobutyl-1H-pyrazole on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Furthermore, 4-(chloromethyl)-3-isobutyl-1H-pyrazole can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, 4-(chloromethyl)-3-isobutyl-1H-pyrazole exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, 4-(chloromethyl)-3-isobutyl-1H-pyrazole can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate receptors by mimicking the action of natural ligands, thereby triggering downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(chloromethyl)-3-isobutyl-1H-pyrazole in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 4-(chloromethyl)-3-isobutyl-1H-pyrazole, resulting in the formation of degradation products that may affect its biological activity. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 4-(chloromethyl)-3-isobutyl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular metabolism and promoting tissue repair . At high doses, 4-(chloromethyl)-3-isobutyl-1H-pyrazole can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range, beyond which adverse effects become predominant.
Metabolic Pathways
4-(chloromethyl)-3-isobutyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, 4-(chloromethyl)-3-isobutyl-1H-pyrazole can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(chloromethyl)-3-isobutyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 4-(chloromethyl)-3-isobutyl-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 4-(chloromethyl)-3-isobutyl-1H-pyrazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 4-(chloromethyl)-3-isobutyl-1H-pyrazole within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and cell cycle regulation.
属性
IUPAC Name |
4-(chloromethyl)-5-(2-methylpropyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMMPFSCBHSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


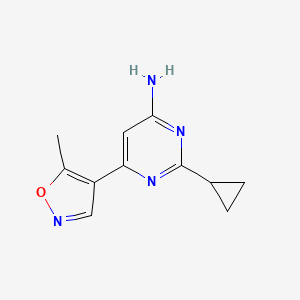
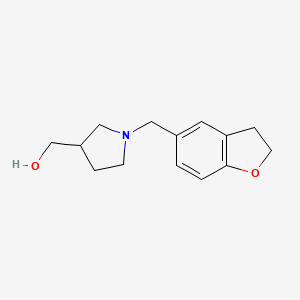
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)
![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)
![5-(2-hydroxyethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1482448.png)
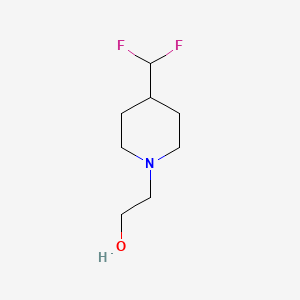

![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)


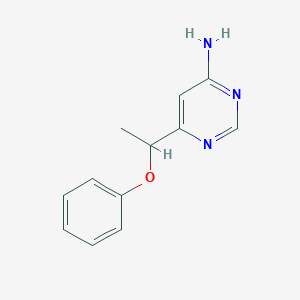
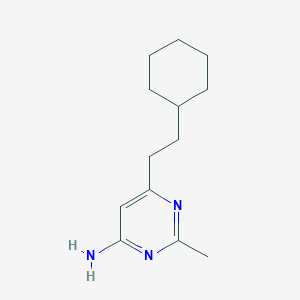
![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)
